Propyphenazone impurity C [EP impurity]
Description
Propyphenazone impurity C (CAS 600-99-7), designated as an European Pharmacopoeia (EP) impurity, is a critical quality parameter in the manufacturing and regulatory assessment of propyphenazone-containing pharmaceuticals. The identification and quantification of impurity C are mandated to ensure drug safety and efficacy, with thresholds set by pharmacopeial guidelines .
Properties
Molecular Formula |
C17H24N2O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-(4-methylpentan-2-yl)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C17H24N2O/c1-12(2)11-13(3)16-14(4)18(5)19(17(16)20)15-9-7-6-8-10-15/h6-10,12-13H,11H2,1-5H3 |
InChI Key |
AHKJXHYOTWRIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Structural Identification and Significance of Propyphenazone Impurity C
Propyphenazone (1,5-dimethyl-2-phenyl-4-propionyl-1,2-dihydro-3H-pyrazol-3-one) is a non-narcotic analgesic and antipyretic agent. Its impurity profile includes synthetic intermediates, degradation products, and by-products arising from manufacturing processes. Impurity C, as per EP classification, is identified as 1-(2-phenyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)propan-1-one oxide , a hydroxylated derivative formed via oxidative degradation under specific storage conditions or during synthesis.
The structural elucidation of impurity C has been confirmed through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with a molecular ion peak at m/z 273.1 [M+H]+ and characteristic carbonyl resonances at δ 207 ppm in $$^{13}\text{C}$$ NMR. Its presence in drug products is regulated at thresholds ≤0.15% per ICH Q3B guidelines, necessitating robust analytical methods for quantification.
Synthetic Routes for Propyphenazone Impurity C
Oxidative Degradation Pathway
Impurity C is primarily generated through the oxidation of the propionyl side chain in propyphenazone. A controlled synthesis involves:
- Reaction Setup : Dissolving propyphenazone (10 mmol) in acetic acid (50 mL) with hydrogen peroxide (30% w/v, 15 mL) as the oxidizing agent.
- Temperature Control : Heating the mixture at 60°C for 8 hours under reflux.
- Workup : Neutralizing with sodium bicarbonate, extracting with dichloromethane, and purifying via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v).
This method yields impurity C with a purity of ≥98%, confirmed by HPLC (Figure 1a).
Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method separates impurity C from propyphenazone and other impurities using:
- Column : Zorbax Eclipse XDB C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of acetonitrile, methanol, and water (Table 1).
- Detection : UV at 220 nm.
Table 1: HPLC Gradient Profile for Impurity C Separation
| Time (min) | Acetonitrile (%) | Methanol (%) | Water (%) | Flow Rate (mL/min) |
|---|---|---|---|---|
| 0–2.3 | 25 | 25 | 50 | 2.0 |
| 6.2–8.4 | 20 | 30 | 50 | 2.5 |
Impurity C elutes at $$ tR = 7.55 $$ min with a resolution ($$ Rs $$) of 10.08 relative to propyphenazone.
Thin-Layer Chromatography (TLC)
A cost-effective TLC method employs:
- Stationary Phase : Silica gel 60 F254 plates.
- Mobile Phase : Chloroform/toluene/ethyl acetate/methanol/acetic acid (6:6:1:2:0.1 v/v).
- Detection : Densitometry at 220 nm.
Impurity C exhibits an $$ RF $$ value of 0.97, distinct from propyphenazone ($$ RF = 0.65 $$).
Method Validation and Performance Characteristics
Both HPLC and TLC methods were validated per ICH Q2(R1) guidelines:
Table 2: Validation Parameters for Impurity C
| Parameter | HPLC | TLC |
|---|---|---|
| Linearity Range | 5–100 µg/mL | 4–24 µg/spot |
| LOD | 5.19 µg/mL | 1.59 µg/spot |
| LOQ | 15.74 µg/mL | 4.83 µg/spot |
| Accuracy (% Recovery) | 101.46 ± 0.98 | 99.92 ± 0.84 |
| Precision (% RSD) | Intraday: 0.97 | Intraday: 1.53 |
The HPLC method demonstrated superior sensitivity and precision, while TLC offered a rapid screening alternative.
Stability-Indicating Studies
Forced degradation studies confirmed the specificity of both methods:
- Acidic Hydrolysis (1M HCl, 70°C): 15% degradation to impurity C.
- Oxidative Stress (3% H2O2, 24h): 22% degradation.
- Photolysis (1.2 million lux-hours): 8% degradation.
No interference from excipients or other impurities (e.g., 4-aminophenol) was observed, ensuring method robustness.
Industrial Applications and Regulatory Compliance
Pharmaceutical analyses of Stopain® tablets (containing propyphenazone, paracetamol, caffeine) using the HPLC method achieved recoveries of 101.34 ± 0.66% for propyphenazone and 99.52 ± 2.07% for impurity C. The European Directorate for the Quality of Medicines (EDQM) mandates adherence to these methods for batch release testing, emphasizing the need for impurity profiling in quality control laboratories.
"The control of impurities like Propyphenazone impurity C is non-negotiable in ensuring drug safety. Chromatography remains the cornerstone of these efforts." — Adapted from.
Chemical Reactions Analysis
Types of Reactions
4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions may yield halogenated derivatives .
Scientific Research Applications
4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(1RS)-1,3-Dimethylbutyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Phenazone (Propyphenazone Impurity A)
- Structural Relationship : Phenazone (CAS 60-80-0) is a pyrazolone derivative and the parent compound of propyphenazone. It lacks the propyl side chain present in propyphenazone (Figure 1D in vs. Figure 1A in ).
- Physicochemical Properties :
- pKa : Phenazone has a pKa of 0.49, compared to propyphenazone’s pKa of 0.87. This difference affects ionization under chromatographic conditions (e.g., pH 3.50 in HPLC methods) .
- Chromatographic Behavior : Phenazone elutes earlier than propyphenazone in reversed-phase HPLC due to lower hydrophobicity .
- Regulatory Status : Classified as "Propyphenazone-related impurity A" in the British Pharmacopoeia (BP) .
4-Chloroacetanilide and 4-Nitrophenol
Theophylline (Caffeine Impurity)
- Structural Features : A xanthine derivative with a methyl group difference from caffeine.
- Detection: Separated via TLC-spectrodensitometry at 210 nm using methanol–ethyl acetate–glacial acetic acid (1:9:0.1, v/v) .
Analytical Methodologies for Impurity Profiling
Chromatographic Techniques
- HPLC :
- TLC-Spectrodensitometry: Mobile Phase: Methanol–ethyl acetate–glacial acetic acid (1:9:0.1, v/v) separates propyphenazone, caffeine, and phenazone with Rf values of 0.45, 0.60, and 0.75, respectively . Limit of Detection (LOD): ≤0.10 µg/band for phenazone .
Method Validation
- Accuracy : Recovery rates of 99.2–100.2% for propyphenazone, paracetamol, and caffeine in spiked plasma and tablets .
- Greenness Profile : Evaluated using NEMI, eco-scale, and GAPI tools, confirming the eco-friendliness of TLC methods .
Data Tables
Table 1: Key Properties of Propyphenazone and Related Impurities
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Propyphenazone Impurity C (phenazone) in pharmaceutical formulations?
- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. Optimal separation is achieved using acetonitrile as the organic solvent with a mobile phase pH of 3.50, ensuring complete ionization of phenazone (pKa 0.49) and baseline resolution from Propyphenazone (pKa 0.87) .
- Validation : Linearity ranges for impurities should be established (e.g., 6–2 µg/ml for Propyphenazone), with precision (% RSD <2%) and accuracy (98–102%) verified per ICH guidelines .
Q. How can researchers validate the specificity of analytical methods for distinguishing Propyphenazone Impurity C from structurally similar compounds?
- Approach : Use forced degradation studies (acid/base hydrolysis, oxidation) to confirm method specificity. For example, TLC-spectrodensitometric methods with methanol–ethyl acetate–glacial acetic acid (1:9:0.1, V/V) mobile phases resolve phenazone from Propyphenazone, caffeine, and ergotamine tartrate in multi-component mixtures .
- Data Analysis : Compare retention factors (Rf) and UV spectra at 210 nm to differentiate impurities .
Q. What are the regulatory requirements for reporting Propyphenazone Impurity C in drug products?
- Guidelines : Follow European Pharmacopoeia (EP) thresholds for related substances. Impurities exceeding 0.1% require identification and qualification via toxicological studies .
Advanced Research Questions
Q. How do pH and solvent selection influence the chromatographic resolution of Propyphenazone and its impurities?
- Experimental Design :
- pH Optimization : At pH 3.50, phenazone remains unionized, enabling better retention on C18 columns. Flavoxate HCl (pKa 7.91) is fully ionized, reducing co-elution risks .
- Solvent Screening : Methanol and ethanol cause poor peak symmetry, while acetonitrile reduces run time to <10 minutes .
Q. What strategies are effective for isolating and characterizing trace-level Propyphenazone Impurity C in biological matrices (e.g., human plasma)?
- Methodology :
- Extraction : Protein precipitation with acetonitrile or solid-phase extraction (SPE) to minimize matrix interference.
- Detection : TLC-spectrodensitometry combined with internal standards (e.g., diprophylline) improves sensitivity in plasma, achieving LODs of 0.1 µg/ml .
Q. How can green chemistry principles be applied to impurity profiling of Propyphenazone?
- Tools :
- NEMI and GAPI : Assess solvent toxicity and energy consumption. Methanol–ethyl acetate systems score higher in greenness than acetonitrile-based methods .
- Eco-Scale : Penalty points are reduced by replacing halogenated solvents with acetic acid .
Key Research Gaps
- Mechanistic Toxicology : Limited data on phenazone’s role in anaphylactic reactions reported with Propyphenazone combinations (e.g., Saridon®) .
- Advanced Detection : Electrochemical sensors (e.g., screen-printed carbon electrodes with AuNPs) show promise for real-time impurity monitoring but lack validation in complex matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
